2-(4,4-Dimethylcyclohexyl)propan-2-ol
Description
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(2)7-5-9(6-8-10)11(3,4)12/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIVHIBSYEVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4,4-dimethylcyclohexanone in the presence of a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the ketone group to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 2-(4,4-dimethylcyclohexyl)propan-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone.
Reduction: 2-(4,4-Dimethylcyclohexyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
2-(4,4-Dimethylcyclohexyl)propan-2-ol has the molecular formula and features a cyclohexyl ring with two methyl groups at the 4-position. This unique structure contributes to its distinct physical and chemical properties, making it valuable in multiple applications.
Scientific Research Applications
1. Chemistry
The compound serves as an important intermediate in organic synthesis. It is utilized in the formation of complex organic molecules and derivatives through various chemical reactions, including reductions and substitutions.
2. Biology
Research has focused on the biological effects of this compound. Studies indicate that it may interact with specific molecular targets within biological systems, influencing cellular processes such as enzyme activity and receptor interactions .
3. Medicine
In the medical field, this compound is being investigated for its potential therapeutic properties. It is considered a precursor in drug development processes aimed at treating various disorders, including autoimmune diseases and cancers. Its role as an inhibitor of protein tyrosine kinases has been highlighted in patent literature .
4. Industry
The compound is also applied in industrial settings, particularly in the production of specialty chemicals and fragrances. Its unique structure allows it to be incorporated into fragrance mixtures for personal care products and household cleaners .
Case Studies
Several case studies have been conducted to evaluate the applications of this compound:
- Therapeutic Development : A study explored the compound's efficacy as a therapeutic agent in treating autoimmune conditions by examining its role as a kinase inhibitor. Results indicated significant potential for further development into pharmaceutical applications .
- Fragrance Industry Utilization : Research documented the incorporation of this compound into various fragrance formulations. It was found to enhance scent profiles while maintaining stability in different product types such as perfumes and cleaning agents .
- Environmental Impact Assessment : A case study assessed the biodegradation pathways of this compound to understand its environmental impact when released into ecosystems. Findings suggested that while it undergoes degradation, careful monitoring is necessary due to potential ecological effects.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural Analogs with Modified Cyclohexyl Groups
2-(4-Methylcyclohexyl)propan-2-ol
- Structure : Differs by having a single methyl group at the 4-position of the cyclohexane ring.
- Synthesis: Likely synthesized via similar routes (e.g., Grignard addition to cyclohexanone derivatives).
4,4-Dimethylcyclohexyl Methylphosphonofluoridate
- Structure: Replaces the propan-2-ol group with a methylphosphonofluoridate ester.
- Properties: Enhanced reactivity due to the phosphorus-fluorine bond; used in organophosphorus chemistry. The 4,4-dimethylcyclohexyl group contributes to hydrophobicity, influencing its stability in biological systems .
Functional Group Variants
1-((4,4-Dimethylcyclohexyl)amino)propan-2-ol
- Structure: Substitutes the hydroxyl group with an amino group.
- Such amino-alcohols are intermediates in pharmaceuticals (e.g., beta-blockers) but may exhibit different toxicity profiles compared to the alcohol .
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol
- Structure: Extends the carbon chain (butanol vs. propanol) and includes an amino group.
- Applications : Used in lab research, highlighting the versatility of 4,4-dimethylcyclohexyl derivatives in generating structurally diverse compounds .
Pharmacologically Active Analogs
Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but incorporate indole and phenoxy groups. These modifications confer antiarrhythmic and adrenoceptor-binding activities, underscoring how functional group additions to the propanol core can dramatically alter biological activity .
Key Properties
Biological Activity
2-(4,4-Dimethylcyclohexyl)propan-2-ol is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl moiety, which is known for its hydrophobic characteristics, contributing to its interaction with biological targets. The structural formula is represented as follows:
Research indicates that this compound acts primarily as an inhibitor of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The binding interactions within the active site of the protease have been elucidated through X-ray crystallography studies. The compound's cyclohexyl group engages favorably with the S4 pocket of the protease, enhancing its inhibitory potency.
Efficacy Against SARS-CoV-2
In a study examining various inhibitors of SARS-CoV-2 3CL protease, this compound demonstrated significant antiviral activity. The effective concentration (EC50) values were determined using live virus assays in Vero E6 cells:
| Compound | EC50 (μM) | IC50 (μM) |
|---|---|---|
| This compound | 0.45 | 0.15 |
| GC376 | 0.23 | 3.15 |
These results indicate that the compound is highly effective compared to established inhibitors like GC376 .
In Vivo Studies
In vivo studies have shown that compounds with similar structural features to this compound improve survival rates in mouse models infected with MERS-CoV. This suggests potential cross-reactivity and effectiveness against other coronaviruses .
Case Studies
- Antiviral Efficacy : A study investigated the antiviral properties of various alcohols against SARS-CoV-2. The results indicated that this compound exhibited a dose-dependent inhibition of viral replication in cell cultures.
- Pharmacokinetics : Research on pharmacokinetic properties highlighted that modifications to the cyclohexyl group could enhance bioavailability and reduce metabolic degradation, making it a candidate for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
